molecular formula C15H23N3O3S B7714617 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B7714617
M. Wt: 325.4 g/mol
InChI Key: QKIRRMXIWOAIFT-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as CYM-51010, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based drugs, which have been widely used for their antibacterial, antifungal, and antiprotozoal properties. However, CYM-51010 has a unique chemical structure that makes it a promising candidate for developing new drugs with a wide range of therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is based on its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is essential for the conversion of carbon dioxide and water into bicarbonate and protons, which is a crucial step in many physiological processes. By inhibiting this enzyme, 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide can disrupt these processes, leading to a range of physiological effects.
Biochemical and Physiological Effects
Several studies have demonstrated the biochemical and physiological effects of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. In addition, 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the growth of cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is its unique chemical structure, which makes it a promising candidate for developing new drugs with a wide range of therapeutic applications. In addition, its ability to inhibit the activity of carbonic anhydrase makes it a useful tool for studying the physiological processes that are regulated by this enzyme. However, one of the limitations of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One area of interest is the development of new drugs based on its chemical structure, which could have a range of therapeutic applications. Another area of interest is the study of its effects on the immune system, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, which could provide new insights into the role of carbonic anhydrase in health and disease.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves a multi-step process that starts with the reaction of pyridine-4-carboxaldehyde with cyclohexylmethylamine to form an imine intermediate. This intermediate is then reacted with sodium sulfite and acetic anhydride to form the sulfonamide group. Finally, the resulting compound is treated with acetic acid to obtain 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in high yield and purity.

Scientific Research Applications

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated its effectiveness as a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. In addition, 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for developing new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)18(14-5-3-2-4-6-14)12-15(19)17-11-13-7-9-16-10-8-13/h7-10,14H,2-6,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIRRMXIWOAIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)acetamide

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